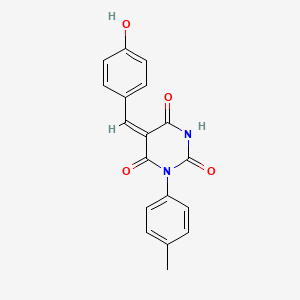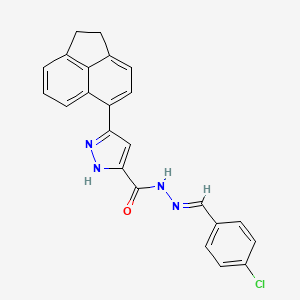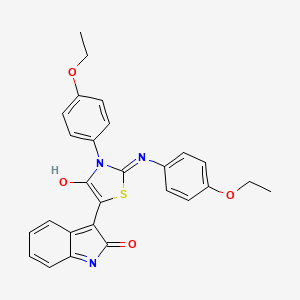![molecular formula C25H20ClN3O3 B11692680 butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)
butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-{5-[(E)-2-(1H-benzimidazol-2-il)-2-cianoethenil]furan-2-il}-2-clorobenzoato de butilo es un compuesto orgánico complejo que presenta un grupo benzimidazol, un anillo de furano y un éster clorobenzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-{5-[(E)-2-(1H-benzimidazol-2-il)-2-cianoethenil]furan-2-il}-2-clorobenzoato de butilo generalmente implica reacciones orgánicas de varios pasos
Síntesis del núcleo de benzimidazol: El núcleo de benzimidazol se puede sintetizar condensando o-fenilendiamina con ácido fórmico o sus derivados en condiciones ácidas.
Introducción del anillo de furano: El anillo de furano se introduce mediante una reacción de Vilsmeier-Haack, donde un derivado de furano reacciona con un agente de formilación.
Formación del éster clorobenzoato: El paso final implica la esterificación del ácido clorobenzoico con butanol en presencia de un catalizador como el ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de benzimidazol y furano.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano, convirtiéndolo en una amina.
Sustitución: La parte clorobenzoato puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Derivados oxidados de los anillos de benzimidazol y furano.
Reducción: Derivados aminados de la reducción del grupo ciano.
Sustitución: Varios benzoatos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio versátil.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas o anticancerígenas. El grupo benzimidazol es conocido por su bioactividad.
Medicina
En química medicinal, este compuesto podría explorarse por su potencial como candidato a fármaco. La presencia de múltiples grupos funcionales permite interacciones con varios objetivos biológicos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 5-{5-[(E)-2-(1H-benzimidazol-2-il)-2-cianoethenil]furan-2-il}-2-clorobenzoato de butilo dependería de su aplicación específica. En un contexto biológico, el grupo benzimidazol podría interactuar con enzimas o receptores, modulando su actividad. El grupo ciano y el anillo de furano también pueden contribuir a su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- 5-{2-[5-(4-terc-butil-fenil)-furan-2-il]-3H-benzoimidazol-5-ilmetileno}-2-tioxo-tiazolidin-4-ona
- 2-(5-butil-3-cloro-1-sustituido-1H-pirrol-2-il)-1H-benzo[d]imidazol
Unicidad
El 5-{5-[(E)-2-(1H-benzimidazol-2-il)-2-cianoethenil]furan-2-il}-2-clorobenzoato de butilo es único debido a la combinación de sus grupos funcionales
Propiedades
Fórmula molecular |
C25H20ClN3O3 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
butyl 5-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate |
InChI |
InChI=1S/C25H20ClN3O3/c1-2-3-12-31-25(30)19-14-16(8-10-20(19)26)23-11-9-18(32-23)13-17(15-27)24-28-21-6-4-5-7-22(21)29-24/h4-11,13-14H,2-3,12H2,1H3,(H,28,29)/b17-13+ |
Clave InChI |
PGQBFXHJKXJJHE-GHRIWEEISA-N |
SMILES isomérico |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Cl |
SMILES canónico |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)

![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)


![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
